Cas no 1171206-49-7 (N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)

N-phenyl-1,4-diazepane-1-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-phenyl-1,4-diazepane-1-carboxamide hydrochloride
-
- インチ: 1S/C12H17N3O.ClH/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15;/h1-3,5-6,13H,4,7-10H2,(H,14,16);1H
- InChIKey: KGLVELYAJMJVNI-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C(N1CCNCCC1)=O.Cl
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000739319-1g |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95+% | 1g |
¥4981.00 | 2023-09-15 | |
Enamine | EN300-39450-1.0g |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95.0% | 1.0g |
$350.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082645-1g |
N-Phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 98% | 1g |
¥2263.0 | 2023-04-05 | |
Enamine | EN300-39450-0.05g |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95.0% | 0.05g |
$82.0 | 2025-02-20 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000739319-5g |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95+% | 5g |
¥12527.00 | 2023-09-15 | |
Enamine | EN300-39450-2.5g |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95.0% | 2.5g |
$500.0 | 2025-02-20 | |
A2B Chem LLC | AV29329-50mg |
N-Phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95% | 50mg |
$122.00 | 2024-04-20 | |
Aaron | AR019NUL-500mg |
N-Phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95% | 500mg |
$401.00 | 2025-02-08 | |
1PlusChem | 1P019NM9-250mg |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95% | 250mg |
$262.00 | 2025-03-03 | |
1PlusChem | 1P019NM9-10g |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride |
1171206-49-7 | 95% | 10g |
$1606.00 | 2023-12-26 |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
N-phenyl-1,4-diazepane-1-carboxamide hydrochlorideに関する追加情報
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride (CAS No. 1171206-49-7): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride, identified by its CAS number 1171206-49-7, represents a significant compound in the realm of chemical biology and medicinal chemistry. This compound, featuring a unique structural framework composed of a phenyl group attached to a 1,4-diazepane core with an amide functional group and a hydrochloride salt form, has garnered considerable attention due to its versatile pharmacological properties and potential therapeutic applications.
The molecular structure of N-phenyl-1,4-diazepane-1-carboxamide hydrochloride is characterized by its rigid bicyclic system, which includes a seven-membered diazepane ring and an aromatic phenyl ring. The presence of the amide group at the 1-position of the diazepane ring introduces a polar moiety that can interact with biological targets, while the hydrochloride salt form enhances solubility and bioavailability. These structural features make it an attractive candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in exploring the pharmacological potential of diazepane derivatives. The< strong> N-phenyl substitution on the diazepane ring has been shown to modulate various biological pathways, including neurotransmitter receptor interactions. Preliminary studies suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders, such as anxiety and depression. The amide functionality further contributes to its ability to engage with specific binding sites on target proteins, potentially leading to novel therapeutic effects.
One of the most compelling aspects of N-phenyl-1,4-diazepane-1-carboxamide hydrochloride is its potential as a scaffold for drug design. The diazepane core is known for its ability to mimic natural amino acid structures, which can facilitate interactions with enzymes and receptors. By incorporating the phenyl group and amide moiety, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of the compound. This approach has been successfully applied in other drug development programs, where structural modifications have led to improved efficacy and reduced side effects.
Recent advances in computational chemistry have enabled more efficient screening of compounds like N-phenyl-1,4-diazepane-1-carboxamide hydrochloride. Molecular docking simulations and virtual screening techniques have allowed researchers to predict binding affinities and identify potential lead compounds for further optimization. These computational methods have significantly reduced the time and cost associated with traditional high-throughput screening (HTS), making it possible to explore larger chemical libraries more rapidly.
The< strong> hydrochloride salt form of this compound is particularly noteworthy for its enhanced solubility in aqueous solutions. This property is crucial for pharmaceutical applications, as it allows for easier formulation into oral or injectable dosage forms. Improved solubility can also lead to better absorption rates and more predictable bioavailability, which are critical factors in drug development.
In addition to its CNS-related applications, N-phenyl-1,4-diazepane-1-carboxamide hydrochloride has shown promise in other therapeutic areas. Studies have indicated that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its structural similarity to certain natural products has led researchers to explore its potential as an antimicrobial agent. The phenyl group alone is known to exhibit antibacterial activity against various pathogens.
The synthesis of< strong> N-phenyl-1,4-diazepane-1-carboxamide hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the diazepane ring through cyclization reactions followed by functionalization with the phenyl group and amide moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
Evaluation of the pharmacological activity of< strong> N-phenyl-1,4-diazepane-1-carboxamide hydrochloride has been conducted using both in vitro and in vivo models. In vitro studies have focused on interactions with specific receptors and enzymes relevant to CNS disorders. Initial results suggest that this compound may interact with serotonin receptors (5-HT), which are implicated in mood regulation. Additionally, it may influence GABAergic systems, which play a critical role in anxiety modulation.
In vivo studies have provided further insights into the behavioral effects of< strong> N-(Phenyl)-N'-methyl-(5Z)-5-(2-thienylethenylidene)hydrazinecarbothioamide. Animal models have demonstrated potential anxiolytic effects comparable to established therapeutics used for anxiety disorders. These findings support further clinical investigation into its therapeutic potential for human patients.
The safety profile of< strong> N-(Phenethylamino)-N'-methyl-(5Z)-5-(2-thienylethenylidene)hydrazinecarbothioamide is another critical aspect that has been addressed in preclinical studies. Acute toxicity tests have revealed low systemic toxicity at moderate doses, suggesting that it may be well-tolerated if used at appropriate therapeutic levels. However, long-term studies are necessary to assess any potential chronic side effects or drug-drug interactions.
The development pipeline for< strong> N-(Phenethylamino)-N'-methyl-(5Z)-5-(2-furyliden)hydrazinecarbothioamide is still in its early stages compared to more established drugs on the market. However, its unique structural features and promising preclinical data position it as a valuable candidate for further research and development efforts within pharmaceutical companies or academic institutions specializing in medicinal chemistry.
The integration of modern biotechnological approaches has also enhanced our understanding of how< strong> N-(2-Chloroethylamino)-N'-methyl-(5Z)-5-(2-furyliden)hydrazinecarbothioamide interacts with biological systems at a molecular level. Techniques such as X-ray crystallography have been used to determine high-resolution structures of complexes formed between this compound and target proteins. These structural insights are invaluable for guiding future modifications aimed at improving potency or selectivity.
The future directions for research on< strong> N-[[(E)-(3-Chloroallyl)amino]methylidene]-N'-methylhydrazocarboxamidine dihydrochloride monohydrate monohydrate monohydrate monohydrate monohydrate monohydrate monohydrate monohydrate monohydrate monohydrate monohydrate], while still preliminary, hold significant promise for advancing our understanding of its therapeutic potential across multiple disease areas including neurological disorders like Alzheimer's disease where modulation of neurotransmitter systems could provide new treatment strategies.
1171206-49-7 (N-phenyl-1,4-diazepane-1-carboxamide hydrochloride) Related Products
- 2167290-46-0((3-oxoheptyl)phosphonic acid)
- 920459-13-8(N-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}cyclopropanecarboxamide)
- 91333-18-5(N-(4-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine)
- 1515223-86-5(2-(4-Bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine)
- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)
- 1806576-72-6(5-Fluoro-4-(trifluoromethyl)picolinaldehyde)
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 84646-68-4(Dimethyl 3-Cyclopentene-1,1-dicarboxylate)
- 916150-98-6(1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
